molecular formula C22H20N4O4S2 B2629984 N-(3,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 687568-39-4

N-(3,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2629984
CAS No.: 687568-39-4
M. Wt: 468.55
InChI Key: JDPPIILYLUOFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS 687568-39-4) is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research, particularly in the field of kinase inhibition. Its molecular architecture is built on a thieno[3,2-d]pyrimidin-4-one core, a bicyclic system that fuses a thiophene ring with a pyrimidine ring . This core structure is strategically functionalized; position 3 is substituted with a 4-nitrophenyl group, which imposes strong electron-withdrawing effects that can polarize the pyrimidine ring and enhance electrophilic reactivity. Furthermore, a thioacetamide group at position 2 bridges the core to a 3,5-dimethylphenyl substituent, contributing steric bulk and moderate electron-donating properties . This specific electronic and steric configuration is critical for molecular interactions with biological targets. The primary research value of this compound lies in its profile as a kinase inhibitor lead compound. Computational analyses and empirical studies suggest it exhibits potent activity against key kinase receptors. For instance, it has been reported to demonstrate inhibitory concentrations (IC₅₀) of 85 ± 12 nM for EGFR, 120 ± 18 nM for VEGFR-2, and 250 ± 30 nM for PDGFR-β . This multi-kinase inhibition profile makes it a valuable chemical tool for investigating signaling pathways involved in cell proliferation and angiogenesis. Researchers can utilize this compound to study kinase function, optimize structure-activity relationships (SAR), and develop novel therapeutic agents for conditions like cancer. From a physicochemical perspective, the compound has a molecular formula of C₂₂H₂₀N₄O₄S₂ and a molecular weight of 468.55 g/mol. Its inherent properties, including a conjugated π-system and the electron-deficient nitro group, also make it a candidate for exploration in material science applications, such as organic semiconductors. This product is intended For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2/c1-13-9-14(2)11-15(10-13)23-19(27)12-32-22-24-18-7-8-31-20(18)21(28)25(22)16-3-5-17(6-4-16)26(29)30/h3-6,9-11H,7-8,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPPIILYLUOFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide, also known by its CAS number 346693-66-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Molecular Characteristics

  • Molecular Formula : C₁₆H₁₆N₄O₄S
  • Molecular Weight : 384.39 g/mol
  • CAS Number : 346693-66-1

The compound features a thieno[3,2-d]pyrimidine core structure with various substituents that may influence its biological activity.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance:

  • In vitro studies : The compound demonstrated cytotoxic effects against various cancer cell lines such as Mia PaCa-2 and PANC-1. The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and survival .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In particular:

  • Testing Against Microorganisms : Research has shown that derivatives of this compound exhibit activity against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were recorded at 15.62 µg/mL for broad-spectrum antibacterial activity .

The proposed mechanism involves the inhibition of specific enzymes or receptors that are crucial for cellular processes in both cancer and microbial cells. The thieno[3,2-d]pyrimidine structure allows for interaction with various biological targets:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes involved in DNA replication or protein synthesis.
  • Cell Cycle Arrest : It could induce cell cycle arrest in cancer cells, leading to apoptosis.

Table 1: Summary of Biological Activities

Activity TypeCell Line / MicroorganismObserved EffectReference
AntitumorMia PaCa-2Cytotoxicity observed
AntitumorPANC-1Significant growth inhibition
AntimicrobialStaphylococcus aureusMIC = 15.62 µg/mL
AntimicrobialCandida albicansMIC = 15.62 µg/mL

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of related compounds to identify structural features that enhance biological activity. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (such as nitro groups) significantly increases the potency against tumor cells.
  • Core Structure Importance : Variations in the thieno[3,2-d]pyrimidine core led to diverse biological activities, highlighting the importance of structural modifications in drug design .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to N-(3,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit notable antimicrobial activity. For instance:

  • Thiadiazole derivatives , which share structural similarities with this compound, have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli through disk diffusion methods .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Research on related thieno[3,2-d]pyrimidine derivatives has demonstrated selective inhibition of tumor cell proliferation. Investigations into the mechanisms of action are ongoing but may involve:

  • Inhibition of key enzymes involved in cancer cell metabolism.
  • Induction of apoptosis in malignant cells.

Medicinal Chemistry Applications

This compound serves as a valuable scaffold for the development of new therapeutic agents. Its applications include:

  • Drug Design : The compound can be modified to enhance its bioactivity and selectivity for specific biological targets.
  • Lead Compound Development : It can act as a lead compound in the synthesis of novel drugs aimed at treating infections or cancers.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds related to this compound:

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Candida albicans and Staphylococcus aureus.
Antitumor PotentialIdentified selective inhibition of tumor growth in vitro.
Structure Activity RelationshipExplored modifications leading to enhanced potency against resistant strains.

Comparison with Similar Compounds

Key Differences :

  • Solvent Systems: While Compound 2 uses ethanol-dioxane recrystallization , G1-4 employs DMF as the reaction solvent and ethyl acetate for extraction .
  • Catalysts : Trimethylamine is utilized in G1-4 synthesis , whereas sodium acetate is preferred in Compound 2 .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Yield (%) Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Reference
Target Compound N/A N/A N/A N/A
Compound 5.6 (2,3-dichlorophenyl analog) 80 230–232 12.50 (NH), 10.10 (NHCO), 7.82 (Ar-H)
Compound 5.15 (4-phenoxy-phenyl analog) 60 224–226 12.45 (NH), 10.08 (NHCO), 5.98 (CH-5)
G1-4 (trifluoromethyl-benzothiazole analog) 48 N/A C25H21F3N4O4S3 (Mr 594.64)

Notes:

  • The target compound’s absence of reported data highlights a gap in the literature.
  • Higher melting points in dichlorophenyl analogs (e.g., 230°C for Compound 5.6) suggest increased crystallinity due to halogenated substituents .

Q & A

Q. Table 1: Synthetic Optimization Parameters

VariableRange TestedOptimal ConditionImpact on Yield
Temperature70–100°C80°C+15%
SolventEthanol, DMFEthanol+10%
Catalyst (NaOAc)0.05–0.2 eq0.1 eq+20%

Q. Table 2: Key Spectral Benchmarks

TechniqueCritical Peaks/DataInterpretation
1H^1H NMRδ 12.50 (NH), δ 4.12 (SCH2_2)Confirms core structure
LC-MS[M+H]+^+ = 344.21Validates molecular ion

Future Research Directions

  • Explore biocatalytic routes for enantioselective synthesis (e.g., lipase-mediated acyl transfer) .
  • Investigate synergistic effects in multi-target kinase inhibition using proteomics profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.